SHetA2

Description

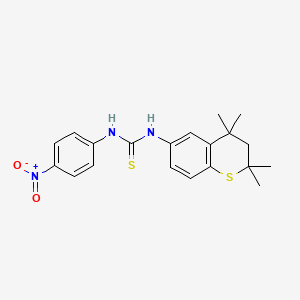

Structure

2D Structure

3D Structure

Properties

CAS No. |

361483-66-1 |

|---|---|

Molecular Formula |

C20H23N3O2S2 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-3-(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)thiourea |

InChI |

InChI=1S/C20H23N3O2S2/c1-19(2)12-20(3,4)27-17-10-7-14(11-16(17)19)22-18(26)21-13-5-8-15(9-6-13)23(24)25/h5-11H,12H2,1-4H3,(H2,21,22,26) |

InChI Key |

FWWKIYPMUZVMQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(SC2=C1C=C(C=C2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SHetA2; SHetA-2; SHetA 2; NSC721689; NSC 721689; NSC-721689. |

Origin of Product |

United States |

Molecular Targets and Binding Interactions of Sheta2

SHetA2 exerts its effects by binding to the HSPA chaperone proteins, including Grp78, hsc70, and mortalin. nih.govnih.govmdpi.comou.edufrontiersin.org This binding disrupts the normal interactions between these chaperones and their client proteins. nih.govfrontiersin.orgmdpi.comou.edu The disruption of these complexes is considered a major mechanism by which this compound differentially affects cancer cells compared to healthy cells. physiology.org

p66shc

This compound has been shown to interfere with the binding of mortalin (HSPA9) to the adaptor protein p66shc. physiology.orgd-nb.inforesearchgate.netnih.gov Co-immunoprecipitation experiments have demonstrated that this compound disrupts the interaction between mortalin and p66shc in cancer cells. frontiersin.orgd-nb.infonih.govnih.gov This disruption suggests that this compound interferes with the molecular chaperone function of mortalin concerning p66shc. frontiersin.org The interaction between mortalin and p66shc is important for the maintenance of mitochondrial membrane potential. nih.gov Release of p66shc from mortalin has been linked to the opening of mitochondrial pores, generation of reactive oxygen species (ROS), and release of cytochrome c. nih.gov

Cyclin D1

Cyclin D1 is a protein that plays a key role in driving G1 cell cycle progression. aacrjournals.orgresearchgate.net The hsc70 chaperone supports cell cycle progression by binding to newly synthesized cyclin D1 and assisting in the formation and function of the cyclin D1/CDK4 complex. nih.gov this compound treatment leads to a reduction in cyclin D1 levels. nih.govmdpi.comaacrjournals.orgresearchgate.netmdpi.com This reduction is associated with this compound-induced G1 cell cycle arrest. nih.govmdpi.comaacrjournals.orgmdpi.com The mechanism involves this compound inducing phosphorylation, ubiquitination, and subsequent proteasomal degradation of cyclin D1. nih.govfrontiersin.orgmdpi.comnih.gov This degradation is hypothesized to occur due to the release of cyclin D1 from the protection offered by mortalin and hsc70. nih.govmdpi.com Overexpression of a non-degradable cyclin D1 mutant has been shown to reduce this compound-induced G1 cell cycle arrest, supporting the importance of cyclin D1 degradation in the this compound mechanism. frontiersin.orgaacrjournals.orgmdpi.com

CDK4/6

Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). nih.govmdpi.comou.eduresearchgate.netmdpi.com This complex is crucial for phosphorylating the retinoblastoma protein (Rb), which is necessary for G1 cell cycle progression. nih.gov The function of the cyclin D1/CDK4/6 complex is supported by the this compound targets, hsc70 and mortalin. nih.govmdpi.com this compound is predicted to cause G1 cell cycle arrest by disrupting this protective support. nih.govmdpi.com this compound-induced reduction of cyclin D1 levels leads to decreased phosphorylation of Rb by the cyclin D1/CDK4/6 complex. frontiersin.orgresearchgate.netmdpi.comresearchgate.net Studies combining this compound with CDK4/6 inhibitors like palbociclib (B1678290) have shown synergistic or additive effects, with complementary mechanisms involving this compound's reduction of cyclin D1 and the inhibitor's action on the remaining cyclin D1/CDK4/6 complexes. nih.govfrontiersin.orgresearchgate.netmdpi.com

Mps1 Kinase

Monopolar spindle 1 kinase (Mps1) is a client protein of mortalin. mdpi.comnih.gov Mortalin can super-activate Mps1, which drives centrosome duplication. nih.govnih.gov this compound is predicted to increase sensitivity to paclitaxel (B517696) by releasing mortalin client proteins, including Mps1. mdpi.comnih.gov Disruption of the mortalin/Mps1 kinase complex by this compound could prevent Mps1-promoted centrosome duplication. nih.govresearchgate.net

Metabolic Enzymes (e.g., ALDH18A1, CTPS, MDH1, ECHS1)

This compound has been shown to disrupt the binding of mortalin to several metabolic enzymes. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net Studies in endometrial cancer cells demonstrated that this compound reduced the co-immunoprecipitation of mortalin with aldehyde dehydrogenase 18 family member A1 (ALDH18A1), cytidine (B196190) triphosphate synthetase (CTPS), malate (B86768) dehydrogenase (MDH1), and enoyl Coenzyme A hydratase, short chain, 1, mitochondrial (ECHS1). frontiersin.orgmdpi.comnih.govresearchgate.net These findings suggest that this compound's effects on altered metabolism are associated with the disruption of mortalin/client protein complexes involving these enzymes. mdpi.comnih.gov ALDH18A1, for instance, is a mitochondrial enzyme involved in the biosynthesis of several amino acids. nih.govfrontiersin.orgresearchgate.net Disrupting the interaction of mortalin with these metabolic enzymes has the potential to interfere with their support of the elevated metabolic demands of cancer cells. nih.gov

Here is a table summarizing the metabolic enzymes identified as mortalin client proteins whose binding is disrupted by this compound:

| Metabolic Enzyme | Description |

| ALDH18A1 | Aldehyde dehydrogenase 18 family member A1; involved in amino acid biosynthesis |

| CTPS | Cytidine triphosphate synthetase |

| MDH1 | Malate dehydrogenase |

| ECHS1 | Enoyl Coenzyme A hydratase, short chain, 1, mitochondrial |

Data compiled from search results frontiersin.orgmdpi.comnih.govresearchgate.net.

Consequences of Client Protein Release

The disruption of HSPA chaperone-client protein complexes by this compound leads to various consequences for the released client proteins. physiology.orgou.edu These consequences can include altered cellular localization and changes in protein levels or function. physiology.orgou.edu

Altered Client Protein Degradation

One significant consequence of this compound-induced client protein release is altered protein degradation. physiology.orgou.edu Studies have documented that the disruption of HSPA complexes by this compound results in client proteins either being degraded or relocated within the cell. ou.edu For example, this compound induces the degradation of cyclin D1 through phosphorylation, ubiquitination, and proteasomal degradation, likely as a result of its release from mortalin and hsc70 protection. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net Similarly, this compound can cause the degradation of Bcl-2, a client protein of mortalin. researchgate.netresearchgate.net This degradation contributes to the induction of intrinsic apoptosis. researchgate.netresearchgate.net The mechanism by which this compound disrupts chaperone-client interactions and leads to degradation highlights its impact on cellular protein homeostasis.

Compound and Protein PubChem CIDs

| Name | PubChem CID |

| This compound | 9844020 |

| p66shc | 11101 |

| Cyclin D1 | 595 |

| CDK4 | 1019 |

| CDK6 | 1021 |

| Mps1 Kinase | 4534 |

| ALDH18A1 | 5843 |

| CTPS | 1476 |

| MDH1 | 4130 |

| ECHS1 | 1795 |

Note: PubChem CIDs for proteins refer to the human protein entries where available.

Modified Intracellular Relocation of Client Proteins

This compound's disruption of HSP70-client protein complexes can induce changes in the intracellular localization of these client proteins. A key example involves the tumor suppressor protein p53. Mortalin typically binds to p53 in the cytoplasm, sequestering it away from the nucleus and mitochondria. nih.govfrontiersin.org this compound treatment disrupts the binding of mortalin to p53, allowing p53 to translocate to the mitochondria and nucleus. nih.govfrontiersin.org Once in these locations, p53 can initiate transcription of apoptosis-related genes and induce apoptosis. nih.govfrontiersin.org

Another instance of altered relocation involves Apoptosis-Inducing Factor (AIF). Hsc70 is known to sequester AIF in the cytoplasm, preventing its translocation to the nucleus. frontiersin.org Research indicates that this compound disrupts hsc70/AIF complexes, which is hypothesized to contribute to the mechanism of this compound cytotoxicity. frontiersin.org The release and subsequent nuclear relocation of AIF can promote DNA damage and cell death. frontiersin.orgnih.gov

The relocation of client proteins following this compound treatment is a critical aspect of its mechanism, influencing downstream cellular processes like apoptosis and cell cycle regulation. nih.govfrontiersin.orgaacrjournals.org

Functional Alterations of Client Proteins

Beyond influencing their location, the release of client proteins from this compound-bound HSP70s leads to significant functional alterations. This compound interference with the chaperone function of mortalin and hsc70 affects their ability to fold and support their client proteins and associated complexes. nih.gov

One notable functional alteration is the impact on metabolic enzymes. This compound disruption of mortalin binding to metabolic enzyme client proteins has been observed. nih.gov Studies in endometrial cancer cells have shown that this compound treatment, consistent with the disruption of mortalin binding to metabolic enzymes, inhibits both oxidative phosphorylation and glycolysis, forcing cells into a quiescent state. nih.gov Proteomic analysis of this compound-treated cells has indicated significant effects on downstream targets of Grp78 and hsc70 involved in glycolysis, gluconeogenesis, eukaryotic initiation factor 2 (EIF2) signaling, and ER stress. mdpi.comnih.govaacrjournals.org Specifically, this compound has been shown to reduce mortalin co-immunoprecipitation of metabolic enzymes such as aldehyde dehydrogenase 18 family member A1 (ALDH18A1), cytidine triphosphate synthetase (CTPS), malate dehydrogenase (MDH1), and enoyl-CoA hydratase, short chain 1 (ECHS1). mdpi.com Inhibition of mortalin interaction with these enzymes has the potential to disrupt their support of the elevated protein and DNA synthesis and glycolysis characteristic of cancer cells. nih.gov

This compound also impacts cell cycle regulatory proteins. It induces G1 cell cycle arrest, which is associated with a reduction in cyclin D1 levels. nih.govmdpi.comaacrjournals.org The mechanism involves this compound induction of cyclin D1 phosphorylation, ubiquitination, and proteasomal degradation. nih.govmdpi.com This degradation is predicted to be caused by the this compound-induced release of cyclin D1 from HSPA chaperone proteins. mdpi.com The loss of cyclin D1 can lead to the relocation of p21 from the cyclin D1 complex to the cyclin E2 complex, affecting downstream phosphorylation of Rb and ultimately preventing expression of S phase genes. aacrjournals.org

Furthermore, this compound disrupts the binding of mortalin to the inositol (B14025) trisphosphate receptor (IP3R), an interaction essential for calcium import into mitochondria. mdpi.comnih.gov This disruption contributes to the mechanism of this compound-induced mitochondrial damage and altered metabolism. mdpi.comnih.gov

The functional consequences of this compound disrupting HSP70-client interactions are diverse and contribute to its anti-cancer effects, including metabolic disruption, cell cycle arrest, and the induction of apoptosis. mdpi.comnih.govnih.gov

Cellular and Molecular Mechanisms of Sheta2 Action

Cell Cycle Regulation

A key mechanism of SHetA2 action is its ability to modulate the cell cycle, a tightly controlled process that governs cell proliferation. This compound has been shown to induce cell cycle arrest, primarily in the G1 phase, in various cancer cell lines and even in non-cancerous endothelial cells nih.govjscimedcentral.comouhsc.edunih.gov. This arrest prevents uncontrolled cell division, a hallmark of cancer.

Induction of G1 Cell Cycle Arrest

This compound consistently induces G1 cell cycle arrest in a variety of cancer cell types, including ovarian, renal, and endometrial cancer cells ouhsc.edunih.govaacrjournals.org. This effect has also been observed in endothelial cells, contributing to the compound's anti-angiogenic properties nih.govjscimedcentral.com. The induction of G1 arrest by this compound occurs even in cells with differing p53 status, indicating that its mechanism is independent of this well-known tumor suppressor protein aacrjournals.org. Studies have shown that the extent of G1 arrest can be dose- and time-dependent aacrjournals.org. For instance, in ovarian cancer cell lines, maximal G1 arrest was observed at a concentration of 5 µmol/L this compound aacrjournals.org.

Here is a representative data table showing the effect of this compound on G1 cell cycle arrest in ovarian cancer cell lines:

| Cell Line | This compound Concentration (µmol/L) | Treatment Time (hours) | Percentage of Cells in G1 Phase | Citation |

| A2780 | 5 | 4 | Significantly increased | aacrjournals.org |

| A2780 | 5 | 16 | Significant arrest | aacrjournals.org |

| A2780 | 5 | 24 | Significant arrest | aacrjournals.org |

| SK-OV-3 | 5 | 16 | Significant arrest | aacrjournals.org |

| SK-OV-3 | 5 | 24 | Significant arrest | aacrjournals.org |

| Hec1B | 10 | 24 | Significant G1 arrest | nih.gov |

| Ishikawa | 10 | 24 | Significant G1 arrest | nih.gov |

| Caki-1 | Not specified | Not specified | Induced G0-G1 arrest | ouhsc.edu |

This G1 arrest is a critical step in limiting the proliferation of cancer cells.

Cyclin D1 Modulation

A primary mechanism underlying this compound-induced G1 arrest is the modulation of Cyclin D1, a key protein that regulates progression through the G1 phase of the cell cycle nih.govaacrjournals.orgnih.gov. Cyclin D1 forms complexes with cyclin-dependent kinases (CDK) 4 and 6, which are essential for phosphorylating the retinoblastoma protein (Rb), thereby allowing the cell cycle to advance nih.govnih.gov. This compound treatment leads to a reduction in Cyclin D1 protein levels nih.govouhsc.edunih.gov.

Phosphorylation

This compound induces the phosphorylation of Cyclin D1. Specifically, phosphorylation at Threonine 286 (T286) is a known signal that targets Cyclin D1 for degradation aacrjournals.orgnih.govresearchgate.net. Studies have shown that this compound treatment leads to increased phosphorylation of Cyclin D1 at this site in a time-dependent manner aacrjournals.orgresearchgate.net. This phosphorylation event is considered a crucial step initiated by this compound that primes Cyclin D1 for subsequent degradation mdpi.comnih.govnih.govresearchgate.net.

Ubiquitination and Proteasomal Degradation

Following phosphorylation, this compound promotes the ubiquitination of Cyclin D1 aacrjournals.orgnih.govresearchgate.net. Ubiquitination is the process where ubiquitin molecules are attached to a protein, marking it for degradation by the proteasome aacrjournals.orgresearchgate.net. Research has confirmed increased Cyclin D1 ubiquitination after this compound treatment aacrjournals.orgresearchgate.net. The subsequent proteasomal degradation of ubiquitinated Cyclin D1 is the primary mechanism by which this compound reduces Cyclin D1 protein levels aacrjournals.orgnih.govresearchgate.net. Inhibition of the proteasome with agents like MG132 has been shown to prevent this compound-induced Cyclin D1 loss and G1 arrest, confirming the role of proteasomal degradation in this process aacrjournals.orgresearchgate.net. The degradation of Cyclin D1 by this compound is reported to be independent of glycogen (B147801) synthase kinase-3β (GSK-3β) in ovarian cancer cells aacrjournals.orgresearchgate.net.

This compound effectively induces Cyclin D1 degradation in cancer cells in a dose-dependent manner, with studies showing up to a 70% reduction and an IC50 of approximately 4-5 µM researchgate.net.

Downstream Cell Cycle Regulators

The degradation of Cyclin D1 by this compound has significant downstream consequences for other cell cycle regulatory proteins, particularly p21.

p21 Activity and Release

p21 (also known as p21Waf1/Cip1) is a cyclin-dependent kinase inhibitor that plays a complex role in cell cycle regulation cellsignal.cncellsignal.com. It can inhibit the activity of Cyclin E2/CDK2 complexes, thereby blocking G1-S progression cellsignal.cn. In untreated cells, p21 can be found in complexes with Cyclin D1 and CDK4/6 aacrjournals.orgresearchgate.netresearchgate.net.

This compound-induced degradation of Cyclin D1 leads to the release of p21 from Cyclin D1/CDK4/6 complexes nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org. This released p21 is then available to bind to and inhibit Cyclin E2/CDK2 complexes nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org. The formation of these inhibitory complexes represses the kinase activity of Cyclin E2/CDK2, which is necessary for phosphorylating Rb at specific sites (such as S612) required for G1-S transition aacrjournals.orgresearchgate.netresearchgate.net. Consequently, decreased Cyclin E2/CDK2 activity due to p21 binding contributes to the hypophosphorylation of Rb, maintaining Rb in a state where it represses E2F-mediated transcription of S-phase genes like Cyclin A aacrjournals.orgresearchgate.netresearchgate.net. While this compound treatment can elevate p21 levels in some cancer cell lines, the critical mechanism appears to be the redistribution and increased inhibitory activity of p21 due to Cyclin D1 loss nih.gov. Knockdown of p21 using siRNA has been shown to restore some aspects of Rb phosphorylation but does not prevent this compound-induced G1-S progression arrest aacrjournals.orgresearchgate.net.

Here is a data table illustrating the effect of this compound on p21 localization:

| Condition | p21 Localization in Complex | Associated Cyclin | Citation |

| Untreated Cells | Bound | Cyclin D1 | aacrjournals.orgresearchgate.netresearchgate.net |

| This compound Treated | Released from Cyclin D1, Bound | Cyclin E2 | nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org |

The combined effects of Cyclin D1 degradation and the subsequent impact on p21 activity and Rb phosphorylation ultimately culminate in the observed G1 cell cycle arrest induced by this compound.

Retinoblastoma Protein (Rb) Phosphorylation Inhibition

The retinoblastoma protein (Rb) plays a critical role in regulating cell cycle progression, particularly the transition from G1 to S phase. Under normal conditions, hypophosphorylated Rb binds to E2F transcription factors, repressing the expression of genes necessary for S-phase entry. Phosphorylation of Rb by cyclin D1/cyclin-dependent kinase 4/6 (CDK4/6) complexes leads to the release of E2F, allowing the transcription of S-phase genes and progression through the cell cycle. mdpi.comnih.gov

This compound treatment has been shown to reduce the phosphorylation of Rb. This effect is linked to the degradation of cyclin D1, a key protein that partners with CDK4/6 to phosphorylate Rb. mdpi.comnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org Studies have demonstrated that this compound induces cyclin D1 phosphorylation, ubiquitination, and subsequent proteasomal degradation. nih.govnih.govaacrjournals.orgaacrjournals.org The loss of cyclin D1 results in decreased cyclin D1/CDK4/6 activity, consequently leading to reduced Rb phosphorylation. mdpi.comnih.govaacrjournals.org This reduced phosphorylation maintains Rb in its active, hypophosphorylated state, allowing it to bind and repress E2F, thereby inhibiting cell cycle progression. mdpi.comaacrjournals.org

Research findings illustrate the impact of this compound on Rb phosphorylation:

| Cell Line Type | This compound Treatment | Cyclin D1 Levels | Rb Phosphorylation | Cell Cycle Effect | Source(s) |

| Ovarian Cancer | Yes | Decreased | Decreased | G1 Arrest | nih.govaacrjournals.orgaacrjournals.org |

| Cervical Cancer | Yes | Decreased | Decreased | G1 Arrest | mdpi.comnih.govaacrjournals.orgresearchgate.net |

| Endometrial Cancer | Yes | Decreased (in some lines) | Not explicitly shown in search results for Rb, but G1 arrest is reported | G1 Arrest (in some lines) | nih.govnih.gov |

Overexpression of a non-degradable cyclin D1 mutant has been shown to reduce this compound-induced G1 cell cycle arrest, further supporting the crucial role of cyclin D1 degradation in this mechanism. nih.govnih.gov

Effects on S-Phase Progression

Inhibition of Rb phosphorylation by this compound has direct consequences for S-phase progression. By keeping Rb bound to E2F, this compound prevents the transcription of genes required for DNA synthesis and other S-phase activities. mdpi.comaacrjournals.org

Studies have shown that this compound and its analogs can block S-phase progression. For instance, analogs of this compound were found to down-regulate the expression of cyclins A, B, D1, and E, as well as CDK2, and block S-phase progression in estrogen receptor-negative breast cancer cells. aacrjournals.org This is consistent with the mechanism initiated by cyclin D1 degradation and subsequent effects on Rb and E2F, which ultimately prevent cells from entering and progressing through the S phase. aacrjournals.org

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis in cancer cells, while generally showing less toxicity towards normal cells. jscimedcentral.comnih.govresearchgate.net Its apoptosis-inducing activity is primarily mediated through the intrinsic mitochondrial pathway. nih.govnih.govjscimedcentral.comnih.govnih.gov

Intrinsic Apoptosis Pathway Activation

The intrinsic apoptosis pathway is initiated at the mitochondria and involves the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. nih.gov this compound targets mitochondria, leading to events that trigger this pathway. nih.govjscimedcentral.comnih.govnih.govnih.gov

Mitochondrial Membrane Potential (MMP) Disruption

A key event in the initiation of intrinsic apoptosis is the disruption of mitochondrial membrane potential (MMP). A decrease in MMP indicates mitochondrial dysfunction and increased permeability. nih.govresearchgate.net

Research indicates that this compound treatment leads to a reduction in MMP in various cancer cell lines, including ovarian, endometrial, and cervical cancer cells. aacrjournals.orgnih.govnih.govnih.govresearchgate.net This disruption occurs relatively rapidly, with studies observing a loss of MMP within 30 minutes of this compound treatment in cancer cells. core.ac.uknih.gov The disruption of MMP is considered a likely upstream cause for the release of cell death factors from mitochondria. nih.gov

Data illustrating the effect on MMP:

| Cell Line Type | This compound Treatment | Mitochondrial Membrane Potential (MMP) | Source(s) |

| Ovarian Cancer | Yes | Reduced | nih.govnih.gov |

| Endometrial Cancer | Yes | Reduced | mdpi.comnih.govnih.gov |

| Cervical Cancer | Yes | Reduced | aacrjournals.orgnih.govresearchgate.net |

| Head and Neck Squamous Cell Carcinoma | Yes | Suppressed mitochondrial permeability transition | nih.govresearchgate.net |

Mitochondrial Swelling

Mitochondrial swelling is another observed effect of this compound treatment in cancer cells, often occurring rapidly. core.ac.uknih.govjscimedcentral.comnih.govcardiff.ac.uk This swelling is indicative of mitochondrial damage and is closely associated with the disruption of MMP. nih.govnih.gov

Studies in ovarian cancer cells have shown rapid mitochondrial swelling within 30 minutes of this compound treatment. core.ac.uknih.gov This effect is considered a direct consequence of this compound targeting mitochondria. nih.gov The inability of protein synthesis inhibitors to prevent mitochondrial swelling suggests that this effect does not require the synthesis of new proteins. nih.gov

Data on mitochondrial swelling:

| Cell Line Type | This compound Treatment | Mitochondrial Morphology | Source(s) |

| Ovarian Cancer | Yes | Swelling | core.ac.uknih.govjscimedcentral.comnih.govcardiff.ac.uk |

| Cervical Cancer | Yes | Swelling (observed via electron microscopy) | aacrjournals.org |

Cytochrome c Release from Mitochondria

The disruption of MMP and mitochondrial swelling facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. nih.govresearchgate.net

This compound treatment has been consistently shown to induce the release of cytochrome c from mitochondria in various cancer cell types, including head and neck squamous cell carcinoma, ovarian cancer, and endometrial cells. core.ac.uknih.govnih.govjscimedcentral.comresearchgate.netnih.gov Once in the cytoplasm, cytochrome c binds with Apaf-1 and procaspase-9 to form the apoptosome, which leads to the activation of caspase-9 and the subsequent cascade of executioner caspases (e.g., caspase-3), ultimately resulting in apoptotic cell death. nih.govjscimedcentral.com

The release of cytochrome c and subsequent caspase activation are key downstream events in this compound-induced intrinsic apoptosis. nih.govnih.govjscimedcentral.comnih.gov Blockage of the mitochondrial membrane permeability transition pore with cyclosporin (B1163) A has been shown to reduce this compound-induced release of cytochrome c and intrinsic apoptosis. nih.govnih.gov

Data on cytochrome c release:

| Cell Line Type | This compound Treatment | Cytochrome c Release | Downstream Effect(s) | Source(s) |

| Head and Neck Squamous Cell Carcinoma | Yes | Enhanced | Increased caspase-3 activity, apoptosis | nih.govnih.govresearchgate.net |

| Ovarian Cancer | Yes | Release | Activation of caspase 9 and 3, apoptosis | nih.govjscimedcentral.comnih.gov |

| Endometrial Cancer | Yes | Release | Caspase-mediated apoptosis | mdpi.comnih.govnih.gov |

In addition to cytochrome c, this compound has also been shown to cause the release of apoptosis-inducing factor (AIF) from mitochondria in endometrial and cervical cancer cells. mdpi.comaacrjournals.orgnih.govnih.govresearchgate.netfrontiersin.org AIF can translocate to the nucleus and contribute to DNA fragmentation and chromatin condensation, promoting cell death in a caspase-independent manner in some contexts. aacrjournals.orgnih.govnih.govresearchgate.netfrontiersin.orgdntb.gov.ua

Apoptosis-Inducing Factor (AIF) Translocation to Nucleus

Mitochondrial damage induced by this compound leads to the cleavage and release of Apoptosis-Inducing Factor (AIF) from the mitochondria. nih.govnih.govfrontiersin.org Once released into the cytoplasm, AIF can translocate to the nucleus. nih.govnih.gov In the nucleus, AIF participates in a complex that promotes DNA fragmentation and chromatin condensation, contributing to cell death. nih.govnih.gov Studies in endometrial cancer cells have confirmed the release of AIF from mitochondria and its subsequent translocation to the nucleus following this compound treatment, leading to DNA damage. nih.gov In cervical cancer cells, this compound has been shown to disrupt the binding of hsc70 to AIF, which normally sequesters AIF in the cytoplasm, thereby facilitating AIF's nuclear translocation and the induction of DNA damage and cell death. frontiersin.orgresearchgate.netd-nb.info

Caspase Activation (Caspase 9, Caspase 3)

This compound treatment leads to the activation of caspases, key executioners of the apoptotic program. The release of cytochrome c from damaged mitochondria, a consequence of this compound treatment, initiates the formation of the apoptosome, which in turn causes the cleavage and activation of caspase 9. nih.gov Activated caspase 9 then triggers a cascade that includes the activation of executioner caspases, such as caspase 3. nih.gov Activated caspase 3 is responsible for cleaving numerous protein targets, contributing to the morphological and biochemical hallmarks of apoptosis. nih.gov Studies in various cancer cell types, including head and neck squamous cell carcinoma (HNSCC), ovarian, kidney, and endometrial cancer cells, have demonstrated this compound-induced activation of caspase 3 and caspase 9. nih.govjscimedcentral.comouhsc.edumdpi.com

Data illustrating Caspase-3 activation by this compound in endometrial cancer cell lines is presented below:

| Cell Line | This compound Concentration (µM) | Caspase-3 Activity (Relative to Control) | Citation |

| AN3CA | Dose-responsive | Increased | nih.govmdpi.com |

| Hec13b | Dose-responsive | Increased | nih.govmdpi.com |

| Ishikawa | Dose-responsive | Increased | nih.govmdpi.com |

Note: Specific quantitative data points for caspase-3 activity were described as dose-responsive increases via ELISA assay in the source nih.govmdpi.com, but exact numerical values were not provided in a format suitable for a detailed table.

It is noteworthy that while caspase activation is a common mechanism, studies in cervical cancer cells suggest that this compound can induce cell death independently of caspase activity in this specific context, with AIF translocation and mitophagy playing more prominent roles. frontiersin.orgd-nb.infonih.gov

Poly (ADP-ribose) Polymerase (PARP) Cleavage

A downstream event of caspase activation, particularly caspase 3, is the cleavage of Poly (ADP-ribose) Polymerase (PARP). nih.govnih.govresearchgate.net PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases renders it inactive, preventing DNA repair and facilitating the controlled degradation of nuclear material during apoptosis. nih.govnih.govresearchgate.net this compound treatment has been shown to induce PARP cleavage in various cancer cell lines, including kidney and endometrial cancer cells, serving as a marker of apoptosis execution. jscimedcentral.comouhsc.edumdpi.com

Bcl-2 Family Protein Modulation (e.g., Bcl-2 reduction)

The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway by controlling mitochondrial outer membrane permeability. Anti-apoptotic members like Bcl-2 and Bcl-xl inhibit the release of pro-apoptotic factors, while pro-apoptotic members like Bax and Bak promote it. nih.govoup.com this compound has been observed to modulate the levels of these proteins, particularly reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl in cancer cells. researchgate.netnih.govresearchgate.netjscimedcentral.comaacrjournals.org This reduction in anti-apoptotic proteins contributes to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and AIF, thereby promoting apoptosis. nih.govresearchgate.net In contrast, studies have shown that this compound has minimal or no effect on Bcl-2 family protein levels in healthy cells, contributing to its differential cytotoxicity. nih.govjscimedcentral.comaacrjournals.org

Extrinsic Apoptosis Pathway Enhancement

The extrinsic apoptosis pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase 8. nih.gov this compound can enhance this pathway and sensitize cancer cells to death receptor-mediated apoptosis. nih.govresearcher.lifesemanticscholar.orgresearchgate.net

Death Receptor 5 (DR5) Induction via CHOP

One mechanism by which this compound enhances the extrinsic pathway is through the upregulation of death receptors, particularly Death Receptor 5 (DR5). nih.govresearcher.lifesemanticscholar.orgaacrjournals.org This induction of DR5 expression is mediated, at least in part, by the transcription factor CAAT/Enhancer Binding Protein Homologous Protein (CHOP). nih.govresearcher.lifeaacrjournals.org this compound treatment has been shown to induce CHOP expression, which then leads to the increased expression of DR5, including its cell surface presentation. nih.govresearcher.lifeaacrjournals.org This CHOP-dependent DR5 upregulation is considered a significant factor in this compound-induced apoptosis, particularly in cell types like lung cancer cells. researcher.lifeaacrjournals.org

Sensitization to Death Receptor Ligands (e.g., TNFα, TRAIL)

This compound can sensitize cancer cells to the apoptotic effects of death receptor ligands such as Tumor Necrosis Factor-alpha (TNFα) and TNF-Related Apoptosis-Inducing Ligand (TRAIL). nih.govsemanticscholar.orgresearchgate.netnih.govplos.org While some cancer cells may be resistant to the effects of these ligands alone, treatment with this compound can overcome this resistance. semanticscholar.orgnih.gov This sensitization involves the enhancement of caspase 8 cleavage and subsequent activation of the extrinsic apoptotic pathway when this compound is combined with TNFα or TRAIL. nih.govsemanticscholar.orgnih.gov The upregulation of DR5 expression by this compound contributes to this increased sensitivity to TRAIL. researcher.lifeaacrjournals.org This synergistic effect with death receptor ligands has been observed in various cancer types, including ovarian and lung cancer cells, while normal cells remain less sensitive. nih.govsemanticscholar.orgnih.gov

| Cancer Type | Death Receptor Ligand | Observed Effect | Citation |

| Ovarian Cancer | TNFα, TRAIL | Sensitization, Synergistic apoptosis induction | nih.govsemanticscholar.orgnih.gov |

| Lung Cancer | TRAIL | Sensitization, Augmented apoptosis induction | researcher.lifeaacrjournals.orgnih.gov |

This sensitization mechanism highlights the potential of this compound in combination therapies aimed at activating death receptor-mediated apoptosis. nih.govsemanticscholar.orgnih.gov

c-FLIP Downregulation

Cellular FLICE-inhibitory protein (c-FLIP) is a key regulator of the extrinsic apoptotic pathway, acting to inhibit caspase-8 activation. Research has shown that this compound induces the downregulation of c-FLIP in human non-small cell lung cancer (NSCLC) cells nih.govresearchgate.net. This reduction in c-FLIP levels is mediated through the ubiquitin/proteasome-mediated degradation pathway and appears to be independent of JNK activation nih.gov. The downregulation of c-FLIP by this compound contributes to the induction of apoptosis and enhances the sensitivity of cancer cells to TRAIL-initiated apoptosis nih.govscispace.com.

Distinct Apoptotic Mechanisms Across Cancer Types

This compound is known to induce apoptosis in various cancer cell types, including ovarian, kidney, and lung cancer cells researchgate.netnih.govjscimedcentral.com. The mechanism often involves mitochondrial damage, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), which can activate caspases and promote DNA damage nih.govnih.govmdpi.com. This compound has been shown to induce both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway of apoptosis nih.govresearch-solution.com.

Caspase-Independent Cell Death in Specific Contexts (e.g., cervical cancer)

While this compound typically induces caspase-dependent apoptosis in many cancer types, a distinct mechanism has been observed in cervical cancer cells. In this context, this compound-induced cell death occurs independently of caspase activation nih.govnih.govresearchgate.net. Studies in cervical cancer cell lines and xenograft tumors have demonstrated that this compound causes mitochondrial damage, leading to the release and nuclear translocation of AIF nih.govnih.govresearchgate.netaacrjournals.org. AIF then contributes to DNA damage and cell death in a caspase-independent manner nih.govnih.govresearchgate.net. This caspase-independent mechanism in cervical cancer contrasts with the caspase-dependent apoptosis observed in ovarian, kidney, and lung cancer cells treated with this compound researchgate.netnih.gov.

Data illustrating the caspase-independent nature of this compound-induced cell death in cervical cancer can be seen in studies where caspase activity is measured or inhibited. For example, treatment with a pan-caspase inhibitor did not significantly counteract this compound-mediated cell death in cervical cancer cells, despite this compound inducing caspase-3 activity nih.gov.

Autophagy and Mitophagy Modulation

This compound has been shown to modulate both autophagy and mitophagy, cellular processes involved in the degradation and recycling of cellular components, particularly damaged organelles like mitochondria nih.govaacrjournals.orgresearchgate.net.

Induction of Autophagic Vesicles

This compound treatment leads to the induction of autophagic vesicles in cancer cells aacrjournals.orgaacrjournals.orgscirp.org. This has been observed through electron microscopy, which reveals the presence of double-membraned autophagosomes aacrjournals.orgaacrjournals.org. Molecular markers of autophagy, such as the processing of LC3B (microtubule-associated protein 1A/1B-light chain 3) and the reduction of p62, are also altered upon this compound treatment, indicating the induction of autophagic flux nih.govaacrjournals.org.

Selective Mitophagy Induction

Beyond general autophagy, this compound specifically induces mitophagy, the selective degradation of mitochondria through autophagy nih.govaacrjournals.orgresearchgate.net. This is a significant aspect of this compound's mechanism, particularly in the context of the mitochondrial damage it causes nih.govaacrjournals.orgresearchgate.net. Evidence for mitophagy induction includes the co-localization of mitophagy-specific proteins like Pink1 with mitochondria and lysosomes, as well as the observation of mitochondria within autophagic vesicles via electron microscopy nih.govaacrjournals.orgresearchgate.net. Western blot analysis has also shown increased levels of mitophagy markers such as Pink-1 and p62, along with increased LC3-II/LC3-I ratios nih.gov. This selective mitophagy has been observed in both cell culture and xenograft tumor models nih.gov.

Role of Autophagy in Cell Death Response

The role of autophagy in this compound-induced cell death appears to be context-dependent. While autophagy can often serve as a survival mechanism by clearing damaged components, in the case of this compound, particularly in cervical cancer, excessive mitophagy contributes to the mechanism of cell death nih.govmdpi.com. This is likely due to the extensive degradation of mitochondria, which are essential for cell survival nih.gov. In ovarian and endometrial cancer cells, while autophagy is induced by this compound, it does not prevent the ultimate mitochondrial release of cytochrome c and AIF, suggesting that the pro-death signals downstream of mitochondrial damage override potential survival signals from autophagy nih.govfrontiersin.org. Inhibition of mitophagy has been shown to counteract this compound-mediated cell death in cervical cancer, further supporting its pro-death role in this context nih.gov.

Data Table: this compound Effects on Apoptosis and Mitophagy Markers

| Marker/Process | Effect of this compound Treatment (Observed in specific cancer types) | Evidence Method(s) | Source(s) |

| c-FLIP | Downregulation | Western blot, Ubiquitination assay | nih.govresearchgate.netscispace.com |

| Caspase-3 Activity | Induction (in ovarian, kidney, lung cancers) | Caspase-3 assay, Western blot (cleaved caspase 3) | nih.govjscimedcentral.commdpi.com |

| Caspase-3 Activity | Not significantly altered (in cervical cancer xenografts) | Western blot (cleaved caspase 3) | nih.gov |

| AIF Translocation | Mitochondrial to Nuclear | Confocal microscopy, Western blot | nih.govnih.govresearchgate.netaacrjournals.org |

| Autophagic Vesicles | Induction/Increased | Electron microscopy | aacrjournals.orgaacrjournals.orgscirp.org |

| LC3-II/LC3-I Ratio | Increased | Western blot | nih.govaacrjournals.org |

| Pink1 Expression/Localization | Increased expression, Co-localization with mitochondria | Confocal microscopy, Western blot | nih.govresearchgate.net |

| p62 Levels | Reduction (indicating autophagic flux) | Western blot | nih.govaacrjournals.org |

| Mitochondria within Vesicles | Observed | Electron microscopy | nih.govaacrjournals.org |

Metabolic Reprogramming and Bioenergetic Disruption

This compound treatment significantly impacts the metabolic landscape of cancer cells, leading to a disruption of key energy-producing pathways. This metabolic reprogramming is a crucial aspect of this compound's anti-cancer activity. mdpi.comouhealth.comnih.gov Studies have shown that this compound can force cancer cells into a quiescent metabolic state by inhibiting both oxidative phosphorylation and glycolysis. mdpi.comfrontiersin.org Bioinformatic analysis of proteins altered by this compound treatment has identified significant effects on pathways related to glycolysis, gluconeogenesis, eukaryotic initiation factor 2 (EIF2) signaling, and ER stress. mdpi.comfrontiersin.orgnih.gov

Inhibition of Glycolysis

Glycolysis is another essential metabolic pathway that produces ATP in the cytoplasm. This compound has also been found to inhibit glycolysis in cancer cells. mdpi.comnih.govfrontiersin.org Similar to its effects on OxPhos, this compound inhibits both basal and induced glycolysis, contributing to the induction of a quiescent metabolic state. mdpi.com While this compound inhibits OxPhos, some cancer cells may exhibit compensatory glycolysis. nih.govnih.gov Inhibition of this compensatory glycolytic response, for instance, by using agents like 2-deoxyglucose (2-DG), has been shown to increase the sensitivity of certain cancer cell lines to this compound. nih.govnih.gov This suggests that the ability of cancer cells to upregulate glycolysis can counteract the effects of this compound's OxPhos inhibition. nih.govnih.gov

Alterations in Eukaryotic Initiation Factor 2 (EIF2) Signaling

Eukaryotic Initiation Factor 2 (EIF2) signaling is a key pathway involved in protein synthesis. Bioinformatic analysis of proteins altered by this compound treatment has identified EIF2 signaling as one of the significantly affected canonical pathways. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net Specifically, Ingenuity Analysis indicated that EIF2 signaling was a top canonical pathway regulated by this compound-altered proteins in endometrial cancer cells, with a significant p-value. mdpi.comnih.govaacrjournals.org This suggests that this compound's impact on protein levels affects components of the EIF2 signaling pathway, potentially influencing protein synthesis in treated cancer cells.

Endoplasmic Reticulum (ER) Stress Response

The Endoplasmic Reticulum (ER) is crucial for protein folding and maturation. Accumulation of unfolded or misfolded proteins in the ER leads to ER stress. frontiersin.orgresearchgate.net this compound treatment has been shown to induce ER stress in cancer cells. mdpi.comfrontiersin.orgnih.gov This is consistent with this compound's targeting of Grp78, a key gatekeeper for detecting ER stress and activating the unfolded protein response. mdpi.comfrontiersin.org Elevated ER stress and Grp78 expression are often observed in endometrial cancer and are associated with chemoresistance. mdpi.com this compound's interaction with Grp78 is a likely mediator of the observed ER swelling and upregulation of UPR proteins. frontiersin.org

Unfolded Protein Response

The Unfolded Protein Response (UPR) is a cellular survival mechanism activated in response to ER stress to restore homeostasis. frontiersin.orgexp-oncology.com.ua this compound induces the UPR in cancer cells. frontiersin.orgfrontiersin.org Proteomic and bioinformatic analyses have identified the UPR as a canonical pathway significantly regulated by this compound. aacrjournals.orgresearchgate.net While the UPR typically promotes cell survival by rebalancing protein folding and degradation machinery, this compound appears to interact with this response in a complex manner. frontiersin.orgexp-oncology.com.ua For example, although this compound induces ER stress and UPR, it can prevent the consequent upregulation of NF-κB, a transcription factor induced in the UPR that promotes cell survival. nih.govfrontiersin.org this compound's inhibition of Grp78 is also thought to contribute to CHOP-mediated cell death, as Grp78 inhibition has been shown to enhance this process. nih.govfrontiersin.org

Gluconeogenesis Pathway Modulation

Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys. wikipedia.orgyoutube.com Bioinformatic analysis of proteins altered by this compound treatment in endometrial cancer cells identified the gluconeogenesis pathway as significantly affected. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net This suggests that this compound influences the expression or activity of enzymes or proteins involved in this pathway. While the precise mechanisms of this compound's modulation of gluconeogenesis require further detailed investigation, its identification in proteomic analyses highlights its broader impact on cellular metabolic processes beyond just energy production through glycolysis and oxidative phosphorylation. mdpi.comfrontiersin.orgnih.govaacrjournals.orgresearchgate.net

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic activity through multiple mechanisms, including direct effects on endothelial cells and modulation of factors secreted by cancer cells. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov

This compound has been shown to directly inhibit the proliferation of endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) have indicated that this compound achieves this by inducing G1 cell cycle arrest. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net This effect on endothelial cell proliferation was observed to be dose-responsive over a range of 1, 3, and 5 µM this compound. uni.lu The ability of this compound to induce G1 arrest in non-cancerous endothelial cells suggests a direct interference with the tumor's ability to stimulate new blood vessel formation. researchgate.net

A key aspect of angiogenesis is the ability of endothelial cells to form tube-like structures and vascular networks. This compound directly inhibits endothelial cell tube formation in vitro. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov This suppression has been quantified in dose-response experiments, where increasing concentrations of this compound (1, 3, and 5 µM) led to a dose-responsive inhibition of tube formation and vascular branching. thegoodscentscompany.comuni.lu In vivo studies using cancer xenograft models, such as Caki-1 renal cancer xenografts, have also shown that this compound inhibits angiogenesis, observed as a blockage and increased disorganization of blood vessels. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.netfishersci.se

This compound influences angiogenesis not only through direct effects on endothelial cells but also by altering the secretome of cancer cells. Research indicates that this compound treatment leads to altered secretion of various angiogenic factors from both normal and cancerous ovarian and renal cultures. nih.govthegoodscentscompany.comsigmaaldrich.com Specific angiogenic proteins whose secretion is affected include vascular endothelial growth factor A (VEGF), basic fibroblast growth factor (bFGF), and thrombospondin-4 (TSP-4). thegoodscentscompany.comsigmaaldrich.com Conditioned media collected from cancer cells treated with this compound has been shown to exhibit reduced angiogenic activity, suggesting that the altered release of these factors contributes to the compound's anti-angiogenic effects. thegoodscentscompany.comsigmaaldrich.comuni.lu

Thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in nucleotide salvage and is known to have angiogenic activity. thegoodscentscompany.comuni.lu Studies have demonstrated that this compound inhibits the expression of TP in cancer cells, but notably, this effect is not observed in normal cell cultures. thegoodscentscompany.comsigmaaldrich.comuni.lu Both TP mRNA and protein levels are downregulated by this compound in cancer cells. thegoodscentscompany.com The importance of TP downregulation in this compound's anti-angiogenic mechanism is highlighted by the finding that the addition of recombinant TP can reverse the inhibitory effects of this compound on angiogenesis. nih.govthegoodscentscompany.comsigmaaldrich.comuni.lu While the exact mechanism of TP downregulation by this compound is still being investigated, it appears unlikely to involve direct action on TP mRNA synthesis in the short term, suggesting potential indirect effects on transcription factors, increased protein degradation, or decreased secretion. uni.lu

Here is a summary of this compound's anti-angiogenic activities:

| Anti-Angiogenic Mechanism | Observed Effects | Notes |

| Inhibition of Endothelial Cell Proliferation | Induces G1 cell cycle arrest in endothelial cells. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net Dose-responsive inhibition observed. uni.lu | Direct effect on endothelial cells. researchgate.net |

| Suppression of Endothelial Tube Formation | Directly inhibits tube formation and vascular branching in vitro. nih.govthegoodscentscompany.comsigmaaldrich.comnih.gov Dose-dependent inhibition. thegoodscentscompany.comuni.lu | Inhibits in vivo angiogenesis in xenografts. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.netfishersci.se |

| Modulation of Angiogenic Factor Release | Alters secretion of VEGF, bFGF, and TSP-4 from cancer cells. thegoodscentscompany.comsigmaaldrich.com Reduces angiogenic activity of cancer cell conditioned media. thegoodscentscompany.comsigmaaldrich.comuni.lu | Indirect effect via modulation of the tumor microenvironment. nih.govthegoodscentscompany.comsigmaaldrich.comresearchgate.net |

| Downregulation of Thymidine Phosphorylase (TP) | Inhibits TP expression (mRNA and protein) in cancer cells. thegoodscentscompany.comsigmaaldrich.comuni.lu Effect reversed by recombinant TP. nih.govthegoodscentscompany.comsigmaaldrich.comuni.lu | Observed in cancer cells, not normal cells. thegoodscentscompany.comuni.lu Mechanism likely indirect. uni.lu |

Modulation of Angiogenic Growth Factors Release from Cancer Cells

Modulation of Other Signaling Pathways and Proteins

Beyond its anti-angiogenic effects, this compound is known to modulate several other signaling pathways and proteins critical for cancer cell survival and proliferation.

Nuclear Factor-κB (NF-κB) is a transcription factor that plays a crucial role in regulating genes involved in cell survival, proliferation, and inflammation, and its aberrant activation is common in many cancers. This compound has been shown to repress NF-κB activity. nih.gov This repression involves the counter-regulation of upstream signaling components, specifically inhibiting the activity of IκB kinase (IKK), which leads to reduced phosphorylation of the inhibitor protein IκBα. The decreased phosphorylation of IκBα prevents its degradation, thereby inhibiting the nuclear translocation of the p65 NF-κB subunit, where it would normally activate gene expression. This repression of NF-κB activity by this compound is implicated in its ability to sensitize resistant cancer cells to apoptosis induced by agents like TNF-alpha. It is important to note that this compound does not appear to regulate NF-κB at the mRNA expression level.

Upregulation of CAAT/enhancer binding protein homologous protein (CHOP)

This compound has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov A mechanism involved in this compound's anti-cancer activity is the upregulation of CAAT/Enhancer Binding Protein Homologous Protein (CHOP). researchgate.netnih.govnih.govfrontiersin.org This upregulation of CHOP is linked to increased cell surface expression of the TNFα and TRAIL Death Receptors (DR4 and DR5). nih.govfrontiersin.orgresearchgate.net Increased expression of DR4 and DR5 enhances the sensitivity of cancer cells to extrinsic apoptosis, which is initiated by plasma membrane death receptors and involves caspase 8. nih.govresearchgate.net this compound inhibition of Grp78, a key gatekeeper for detecting ER stress and activating the UPR, is considered a likely contributor to the mechanism of cell death by enhancing CHOP-mediated cell death in cancer cells. nih.govnih.gov

AP-1 Regulation

Bioinformatic analysis of mRNA changes in cell cultures treated with this compound has identified the involvement of AP-1 signal transduction pathways in the mechanism of this compound chemoprevention. researchgate.netfrontiersin.orgnih.gov While some earlier studies on active heteroarotinoids (Hets), the class from which this compound was derived, suggested suppression of AP-1 activity researchgate.net, more recent investigations have explored the effects of this compound, particularly in combination therapies. In studies involving cervical cancer cell lines, evaluating the effects of this compound alone and in combination with palbociclib (B1678290) on the AP-1 transcription factor subunits cJun and cFos, the combination treatment consistently increased both total and phosphorylated levels of cJun and cFos, although the effects of individual drugs were variable depending on the cell line. icmr.gov.in AP-1 transcription factors, such as cJun and cFos, are known to induce the transcription of HPV E6 and E7 genes. icmr.gov.in

Akt/mTOR Signaling Pathway Interactions

The Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and proliferation, and is frequently dysregulated in cancer. mdpi.comnih.gov This pathway is also known to be modulated by HPV E6/E7 oncogenes. icmr.gov.infrontiersin.org Research into the mechanisms of this compound, particularly in the context of combination therapy for cervical cancer, has investigated its effects on the Akt/mTOR pathway. Studies have shown that while single treatments with this compound or palbociclib did not inhibit Akt and mTOR components, the combination of this compound and palbociclib did inhibit these components. icmr.gov.in This synergistic inhibition of Akt/mTOR components by the drug combination suggests a mechanism contributing to their combined efficacy in inhibiting cervical cancer cell growth. icmr.gov.in

Human Papillomavirus (HPV) Oncogene Modulation (E6, E7)

In cervical cancer, which is predominantly driven by high-risk HPV infections and the continuous activity of the E6 and E7 oncoproteins, this compound has been shown to modulate the levels and function of these viral proteins. aacrjournals.orgnih.govpatsnap.comresearchgate.net this compound reduces the levels of both E6 and E7 in cervical cancer cell lines. icmr.gov.inaacrjournals.orgnih.gov Specifically, this compound has been observed to reduce E6 mRNA and protein levels in HPV16 positive cervical cancer cell lines in culture and in tumor xenografts. icmr.gov.inaacrjournals.org It also reduces E7 mRNA and protein in cell cultures. icmr.gov.inaacrjournals.org However, the effect on E7 protein levels in tumor xenografts has shown variability, with reduction observed in some instances and an increase in another study. icmr.gov.inaacrjournals.org

A key mechanism by which this compound affects E7 is through its interaction with HSP70 proteins. aacrjournals.orgnih.govpatsnap.com HSP70s, specifically hsc70, have been found to bind to the E7 protein but not E6. nih.govpatsnap.com this compound disrupts the complexes formed between HSP70/hsc70 and E7. aacrjournals.orgnih.gov This disruption is associated with a reduction in E7 protein levels, potentially by increasing the susceptibility of E7 to proteasomal degradation. aacrjournals.orgnih.gov The reduction of E7 protein levels by this compound is a significant finding, as E7 plays a crucial role in inactivating tumor suppressor proteins like retinoblastoma (Rb) and p21, thereby promoting cell cycle progression and proliferation in HPV-driven cancers. mdpi.com The combination of this compound and palbociclib has been shown to have greater effects on E6 and E7 protein levels in cervical cancer cell lines compared to single-agent treatments. icmr.gov.in

Preclinical Efficacy Studies of Sheta2 As a Single Agent

In Vitro Anti-Cancer Activity

In vitro studies have extensively characterized the anti-cancer activities of SHetA2, revealing its impact on fundamental cellular processes critical for cancer progression.

Inhibition of Cell Proliferation and Metabolic Viability

This compound has been shown to significantly reduce the proliferation and metabolic viability of various cancer cell lines in a dose- and time-dependent manner. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net This inhibition is a key indicator of its potential as an anti-cancer agent. Studies utilizing assays such as the MTT or SRB assay have consistently demonstrated decreased cell survival following this compound treatment. aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net

This compound's effect on metabolic viability is also linked to its impact on cellular energy production. It has been shown to inhibit both oxidative phosphorylation and glycolysis in certain cancer cell lines, leading to a quiescent metabolic state. nih.govfrontiersin.org In cervical cancer cells, this compound inhibited oxidative phosphorylation, and while these cells initially increased glycolysis as a compensatory mechanism, inhibiting glycolysis further enhanced this compound's reduction of metabolic viability. nih.gov

Effects on Anchorage-Independent Growth

A hallmark of transformed and aggressive cancer cells is their ability to grow independently of a solid surface, known as anchorage-independent growth. This compound has been shown to inhibit anchorage-independent growth in various cancer cell lines, including endometrial and cervical cancer cells. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmdpi.com This effect, often measured by soft agar (B569324) colony formation assays, suggests that this compound can suppress the tumorigenic potential of cancer cells in vitro. aacrjournals.orgaacrjournals.orgresearchgate.netmdpi.com

Modulation of Cell Differentiation

This compound has demonstrated the ability to modulate cell differentiation in cancer cell lines. It can induce a more differentiated phenotype and the formation of structures resembling normal tissues, such as glands and tubules, in organotypic cultures and xenograft models derived from cancer cells. scirp.orgnih.govnih.govouhsc.eduouhsc.edu This induction of differentiation is associated with changes in the expression of differentiation markers like MUC-1 in ovarian cancer cells and E-cadherin in kidney cancer cells. nih.govnih.govouhsc.edu This effect is considered a desirable property for an anti-cancer agent, as promoting differentiation can lead to reduced proliferation and a less aggressive phenotype. scirp.org

Inhibition of Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including endometrial and cervical cancer cells. researchgate.netaacrjournals.orgaacrjournals.orgresearchgate.netnih.govmdpi.com Assays such as wound healing scratch assays and Matrigel invasion assays have been used to demonstrate these inhibitory effects. aacrjournals.orgaacrjournals.org

This compound also impacts angiogenesis, the formation of new blood vessels that supply tumors. It inhibits endothelial cell tube formation and proliferation in vitro, partly by altering the secretion of angiogenic factors from cancer cells and directly affecting endothelial cells. nih.govnih.gov Downregulation of thymidine (B127349) phosphorylase (TP), an angiogenesis factor, has been implicated in this compound's anti-angiogenic mechanism. nih.govaacrjournals.org

Efficacy Across Diverse Cancer Cell Lines

This compound has exhibited efficacy across a diverse range of cancer cell types. Screening studies, including evaluation against the National Cancer Institute (NCI) 60-cell line panel, have shown dose-responsive inhibition of growth in various cancer types, including leukemia, central nervous system cancer, kidney cancer, non-small cell lung cancer, melanoma, prostate cancer, colon cancer, ovarian cancer, and breast cancer. jscimedcentral.comnih.gov The compound has shown particularly strong activity against kidney, head and neck, and ovarian cancer cell lines. jscimedcentral.com

Ovarian Cancer Cell Lines (e.g., A2780, SKOV3, OVCAR-3)

This compound has been specifically evaluated in ovarian cancer cell lines, including commonly used lines such as A2780, SKOV3, and OVCAR-3. scirp.orgnih.govnih.govviamedica.pl These cell lines represent different characteristics of ovarian cancer, with A2780 being cisplatin-sensitive and often considered a model of endometrioid adenocarcinoma, SKOV3 often used as a model for serous or clear-cell cancer, and OVCAR-3 derived from a poorly differentiated papillary adenocarcinoma and being cisplatin-resistant. scirp.orgviamedica.plresearchgate.net

Studies have shown that this compound inhibits the growth and induces apoptosis in A2780 and OVCAR-3 ovarian cancer cell lines. scirp.orgnih.gov The growth inhibition observed in these cell lines is dose-responsive. nih.gov this compound also induced apoptosis in both A2780 and SKOV3 cell lines. nih.gov Furthermore, this compound has been shown to overcome resistance of ovarian cancer cells to death receptor ligands like TNFα and TRAIL, inducing synergistic apoptosis in cancer cells without increasing the sensitivity of normal cells. nih.govnih.gov

While specific IC50 values for this compound as a single agent across all these ovarian cancer cell lines were not consistently available in the search results in a format suitable for a comprehensive table covering all mentioned lines and studies, the research consistently reports dose-dependent growth inhibition and induction of apoptosis. For example, one study noted that this compound induced apoptosis in A2780 and SK-OV-3 cell lines in the same concentration range as another compound, 4-HPR. ouhsc.edu Another study evaluating combinations noted dose-responsive inhibition of cisplatin-resistant (OVCAR-3) and cisplatin-sensitive (A2780) ovarian cancer cell lines by this compound. scirp.org

Cervical Cancer Cell Lines (e.g., C-33A, Ca Ski, SiHa)

This compound has been evaluated for its efficacy in cervical cancer cell lines, including HR-HPV positive (Ca Ski and SiHa) and HR-HPV negative (C-33A) lines. Studies have shown that this compound inhibits metabolic viability and induces mitochondrial damage in these cell lines in a dose- and time-dependent manner. nih.govnih.gov this compound treatment reduced mitochondrial membrane potential and total cellular ATP levels in C-33A, Ca Ski, and SiHa cells. nih.gov

While this compound induces cell death in cervical cancer cells, the mechanism may differ compared to other cancer types, involving significant contributions of caspase-independent apoptosis and mitophagy. nih.govnih.gov The HR-HPV negative C-33A cell line has shown higher sensitivity to this compound compared to the HR-HPV positive CaSKi and SiHa cell lines. nih.gov this compound also effectively induced cyclin D1 degradation in cervical cancer cells in a dose-dependent manner, with up to a 70% reduction observed and an IC50 of approximately 4-5 µM. researchgate.net

Data on this compound efficacy in cervical cancer cell lines:

| Cell Line | HPV Status | Observed Effects | Key Findings |

| C-33A | Negative | Reduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation. | Exhibited higher sensitivity to this compound compared to HPV-positive lines. nih.govnih.govresearchgate.net |

| Ca Ski | Positive | Reduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation. | Sensitivity lower than C-33A. nih.govnih.govresearchgate.net this compound inhibited oxidative phosphorylation and altered metabolism, leading to elevated glycolysis. nih.gov |

| SiHa | Positive | Reduced mitochondrial membrane potential, reduced ATP, cyclin D1 degradation. | Sensitivity lower than C-33A. nih.govnih.govresearchgate.net this compound inhibited oxidative phosphorylation and altered metabolism, leading to elevated glycolysis. nih.gov |

Endometrial Cancer Cell Lines (e.g., AN3CA, Hec13b, Ishikawa)

This compound has demonstrated activity against endometrial cancer cell lines, including AN3CA, Hec13b, and Ishikawa. Studies have shown that this compound inhibits cancerous phenotypes such as anchorage-independent growth, migration, and invasion in these cell lines. nih.govresearchgate.net It also induces G1 cell cycle arrest, mitochondrial damage, and apoptosis mediated by caspases and apoptosis inducing factor (AIF). nih.govresearchgate.netnih.gov

This compound treatment in endometrial cancer cell lines has been associated with altered levels of proteins involved in cell cycle regulation, mitochondrial function, protein synthesis, endoplasmic reticulum stress, and metabolism. nih.govresearchgate.netnih.gov It disrupts mortalin complexes with mitochondrial and metabolism proteins and inhibits both oxidative phosphorylation and glycolysis. nih.govnih.govresearchgate.netnih.gov this compound caused significant G1 cell cycle arrest in Hec1B and Ishikawa cell lines, but had no significant effect on the cell cycle profile of AN3CA. nih.gov Western blot analysis showed that this compound reduced levels of cyclin D1 only in the two cell lines that experienced G1 arrest (Hec1B and Ishikawa). nih.gov

Data on this compound efficacy in endometrial cancer cell lines:

| Cell Line | Observed Effects | Key Findings |

| AN3CA | Inhibited anchorage-independent growth, migration, invasion, and ATP production. Induced mitochondrial damage, caspase- and AIF-mediated apoptosis. | No significant effect on cell cycle profile. nih.govresearchgate.netnih.gov |

| Hec13b | Inhibited anchorage-independent growth, migration, invasion, and ATP production. Induced G1 cell cycle arrest, mitochondrial damage, caspase- and AIF-mediated apoptosis. | Significant G1 cell cycle arrest and reduced cyclin D1 levels. nih.govresearchgate.netnih.gov |

| Ishikawa | Inhibited anchorage-independent growth, migration, invasion, and ATP production. Induced G1 cell cycle arrest, mitochondrial damage, caspase- and AIF-mediated apoptosis. | Significant G1 cell cycle arrest and reduced cyclin D1 levels. nih.govresearchgate.netnih.gov this compound is active against Ishikawa cells in culture and in vivo. nih.govresearchgate.netnih.gov |

Kidney Cancer Cell Lines (e.g., Caki-1)

This compound has shown efficacy in kidney cancer cell lines, including Caki-1. It was chosen as a lead compound for kidney cancer due to its high growth inhibition across a series of 60 human tumor cell lines at micromolar concentrations. jscimedcentral.comnih.gov this compound induced apoptosis in Caki-1 kidney cancer cells through the reduction of Bcl-2 protein and induction of PARP-1 and caspase 3 cleavages, while normal kidney epithelial cells exhibited resistance. jscimedcentral.comnih.gov

This compound regulated kidney cancer cell growth, differentiation, and apoptosis through multiple molecular events downstream of nuclear factor-κB repression and independent of cellular redox regulation. jscimedcentral.comnih.gov It induced G1 cell cycle arrest and loss of Cyclin D1 in both Caki-1 cancer and normal HK-2 cell lines, although apoptosis was not a significant factor in the growth inhibition of normal cultures. nih.gov this compound also induced tubule differentiation in organotypic cultures and xenograft tumors in association with increases in E-Cadherin mRNA and protein expression. nih.govresearchgate.net

Data on this compound efficacy in kidney cancer cell lines:

| Cell Line | Observed Effects | Key Findings |

| Caki-1 | Growth inhibition, apoptosis induction, reduction of Bcl-2, induction of PARP-1 and caspase 3 cleavages, G1 arrest, loss of Cyclin D1, induction of tubule differentiation. | High growth inhibition at micromolar concentrations. jscimedcentral.comnih.gov Differential effect compared to normal kidney cells. jscimedcentral.comnih.govresearchgate.net Regulates growth, differentiation, and apoptosis through multiple molecular events. jscimedcentral.comnih.gov |

| 786-O | Growth inhibition. | Exhibited growth inhibition. jscimedcentral.com |

Table: this compound Growth Inhibition Data in Kidney Cell Lines jscimedcentral.com

| Cell Line | Maximum Inhibition (%) | IC50 (µmol/L) |

| Caki-1 | 84.40 ± 3.86 | 4.93 ± 0.38 |

| 786-O | 72.00 ± 5.06 | 7.55 ± 0.38 |

| HK-2 (Normal) | 51.05 ± 7.07 | 4.50 ± 0.28 |

| RTC 91696 (Normal) | 36.84 ± 6.80 | 4.57 ± 0.49 |

Lung Cancer Cell Lines (e.g., NSCLC)

Recent studies have evaluated this compound as a potential treatment for lung cancer, demonstrating its effectiveness in inhibiting the growth of non-small cell lung cancer (NSCLC) cells in vitro and in vivo. jscimedcentral.comresearchgate.net this compound effectively inhibits the growth of NSCLC cells, with IC50 values of approximately 2 µmol/L for several cell lines after a 3-day exposure. researchgate.net

This compound induces concentration-dependent apoptotic cell death in NSCLC cell lines after prolonged treatment. researchgate.net this compound is believed to activate both the intrinsic and extrinsic apoptotic pathways. jscimedcentral.com Further studies revealed that this compound downregulates c-FLIP in human NSCLC cells, leading to apoptosis induction and enhancement of TRAIL-induced apoptosis. jscimedcentral.com The DR5-mediated extrinsic apoptotic pathway plays a critical role in this compound-induced apoptosis in human NSCLC cells. jscimedcentral.com

Data on this compound efficacy in NSCLC cell lines:

| Cell Line (NSCLC) | Observed Effects | Key Findings |

| H1299 | Growth inhibition, apoptosis induction. | IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Relatively less sensitive to this compound-induced apoptosis compared to other lines. researchgate.net |

| Calu-1 | Growth inhibition. | Combination with TRAIL was more effective than single agents. researchgate.net |

| A549 | Growth inhibition, apoptosis induction. | IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Combination with TRAIL was more effective than single agents. researchgate.net this compound significantly inhibited the growth of A549 xenografts in vivo. researchgate.net |

| H157 | Growth inhibition, apoptosis induction. | IC50 of approximately 2 µmol/L for growth inhibition. researchgate.net Combination with TRAIL was more effective than single agents. researchgate.net |

| H460 | Apoptosis induction. | Combination with TRAIL was more effective than single agents. researchgate.net |

| (Other NSCLC lines) | Growth inhibition, concentration-dependent apoptosis. | This compound inhibits growth through both apoptosis induction and growth inhibition. researchgate.net Downregulates c-FLIP and Survivin in all 6 tested cell lines and reduces levels of other apoptosis regulators in some lines. researchgate.net Activates intrinsic and extrinsic apoptotic pathways. jscimedcentral.com DR5-mediated pathway is critical. jscimedcentral.com |

Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

This compound has demonstrated the ability to induce apoptosis in HNSCC cell lines through a mitochondrial-dependent pathway. nih.govresearchgate.net Preclinical models using HNSCC cell lines are essential for studying molecular mechanisms and developing intervention approaches. researchgate.net this compound was shown to induce apoptosis in 8 HNSCC cell lines. researchgate.net

Breast Cancer Cell Lines (e.g., ER-negative subtypes)

This compound has been shown to exhibit anticancer activities against breast cancer cells. researchgate.net While specific data on ER-negative subtypes as single agents were not prominently found in the provided results, this compound has been broadly indicated to have activity against breast cancer cell lines. jscimedcentral.comresearchgate.net

Melanoma Cell Lines (e.g., B16)

Data on this compound efficacy in melanoma cell lines:

| Cell Line | Observed Effects | Key Findings |

| B16 | Growth inhibition, apoptosis induction. | Inhibited growth and induced apoptosis. scirp.org In vivo, induced complete tumor regression and long-term survival in some instances in a syngeneic model, despite the aggressive nature of the model. scirp.org |

Prostate Cancer Cell Lines

This compound has shown growth inhibitory effects in prostate cancer cell lines. Screening of the NCI 60-cell line panel demonstrated dose-responsive inhibition of growth in prostate cancer cell lines within the low micromolar concentration range nih.gov. Studies comparing this compound to diarylthiourea analogs also evaluated its effects on prostate cancer cell lines DU-145, PC-3, and LNCaP. LNCaP cells were found to be more susceptible to the growth inhibitory effects of these agents, including this compound touro.edu. This compound exhibited a growth inhibition (GI50) value of 2.25 µM in LNCaP cells touro.edu. While this compound uniformly inhibited the growth of all three prostate cancer cell lines tested in one study, some analogs showed selective inhibition of only LNCaP cells touro.edu.

Differential Activity in Cancer Cells Versus Healthy Cells

A key characteristic of this compound is its differential cytotoxicity, exhibiting greater effects on cancer cells compared to healthy cells nih.govjscimedcentral.comnih.govaacrjournals.org. This differential activity has been observed across multiple organ types, including ovarian and kidney nih.govjscimedcentral.com. The mechanism involves rapid mitochondrial swelling and reduction of mitochondrial membrane potential in cancer cells, but not in healthy cells nih.govjscimedcentral.com. This is associated with a reduction of anti-apoptotic proteins (Bcl-2 and Bcl-xl) in cancer cells, while healthy cells show no change or even an increase in Bcl-2 levels nih.govjscimedcentral.comaacrjournals.org.

This compound treatment reduces cyclin D1 levels and induces G1 cell cycle arrest in both cancer and healthy cells, although the extent is greater in cancer cells nih.govjscimedcentral.com. The resistance of normal cells to this compound-induced apoptosis is attributed to the induction of cell cycle arrest and survival pathways that prevent apoptosis in healthy cells, whereas specific abnormalities in cancer cells cause these pathways to default into apoptosis jscimedcentral.com. This compound's targeting of HSP70 proteins is suggested as a rational explanation for this differential toxicity, as these proteins are often upregulated in cancer cells compared to healthy cells nih.gov.

Effects on Preneoplastic Tissues in Organotypic Cultures

Organotypic cultures, which better model in vivo tissue structure and interactions compared to monolayer cultures, have been used to evaluate this compound's effects on preneoplastic tissues nih.govouhsc.eduscispace.com. These 3-D cultures allow for the assessment of tissue-level effects nih.gov. Studies using organotypic cultures revealed that this compound can induce the formation of more-orderly tissue structures, such as mucin-producing glands in ovarian cancer cultures and tubules in kidney cancer cultures nih.govaacrjournals.org. This was associated with the upregulation of differentiation markers like Mucin-1 and E-Cadherin nih.govaacrjournals.orgnih.gov. This compound has also been shown to reverse the abnormal differentiation phenotype and induce the development of normal differentiated structures in organotypic cultures nih.gov. Furthermore, this compound prevented carcinogen-induced transformation of human endometrial organotypic cultures nih.gov. The planned design of initial primary chemoprevention studies includes evaluating the effects of short-term this compound treatment on normal or preneoplastic tissues in patients scheduled for surgery nih.gov.

In Vivo Anti-Tumor Activity in Animal Models

This compound has demonstrated in vivo anti-tumor activity as a single agent in various animal models, including xenograft models of different cancers nih.govplos.orgscirp.org.

Xenograft Models of Various Cancers

This compound has been evaluated for its anti-tumor activity in xenograft models of several cancer types. Studies have shown that this compound inhibits the growth of xenograft tumors without causing overt toxicity plos.orgaacrjournals.orgscirp.org.